molecular formula C16H14N2O3S2 B215424 N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide

N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide

Cat. No. B215424
M. Wt: 346.4 g/mol
InChI Key: VKDXSJJQPMVVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a member of the benzothiazole family of compounds, which are known to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It is also thought to induce cell death through the activation of apoptosis, a process by which cells self-destruct.
Biochemical and Physiological Effects:
N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of inflammation. It has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it may not be effective in all cell lines or organisms, and its toxicity and bioavailability may vary depending on the experimental conditions.

Future Directions

There are many potential future directions for research on N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide. One area of interest is the development of more potent and selective analogs of N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide that may have improved therapeutic properties. Another area of interest is the exploration of the use of N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with phenylmethanesulfonyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide.

Scientific Research Applications

N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.

properties

Product Name

N-Benzothiazol-2-yl-2-phenylmethanesulfonyl-acetamide

Molecular Formula

C16H14N2O3S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-benzylsulfonylacetamide

InChI

InChI=1S/C16H14N2O3S2/c19-15(11-23(20,21)10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-9H,10-11H2,(H,17,18,19)

InChI Key

VKDXSJJQPMVVPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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